Ivisol
Description
Properties
CAS No. |
11132-71-1 |
|---|---|
Molecular Formula |
CaO6V2 |
Synonyms |
Ivisol |
Origin of Product |
United States |
Synthetic Methodologies for Ioversol and Its Structural Analogues
Retrosynthetic Analysis and Key Precursor Identification for Ioversol Synthesis
A retrosynthetic analysis of Ioversol (C₁₈H₂₄I₃N₃O₉) typically begins by identifying the key functional groups and disconnections that simplify the complex structure into readily available precursors. The molecule's core is a tri-iodinated isophthalamide (B1672271) derivative, with two N-(2,3-dihydroxypropyl)amide linkages and one N-(2-hydroxyethyl)glycolamido substituent at the 5-position of the benzene (B151609) ring.
A primary retrosynthetic disconnection can be envisioned at the amide bonds, leading back to a tri-iodinated isophthalic acid derivative and the corresponding amines (2,3-dihydroxypropylamine and 2-hydroxyethylamine). However, commercial and improved synthetic routes often start from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. wikidata.orgnih.govfishersci.ca This key precursor already contains the iodinated benzene core and two of the dihydroxypropylamide functionalities. The remaining N-(2-hydroxyethyl)glycolamido side chain is then constructed through a series of acylation, alkylation, and hydrolysis steps.
Thus, the key precursor identified is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which serves as the foundation for building the final Ioversol structure. wikidata.orgnih.govfishersci.ca
Classical Synthetic Routes to Ioversol and Related Iodinated Benzene Derivatives
Classical synthetic routes for Ioversol involve a sequence of well-established organic reactions, often requiring multiple isolation and purification steps for intermediates. These pathways aim to precisely introduce the required functional groups while maintaining the integrity of the iodinated aromatic core.
The commercial manufacture of Ioversol typically proceeds in a four-step sequence from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. wikidata.orgfishersci.ca
Step 1: Acylation The initial step involves the reaction of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with chloroacetyl chloride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAC). This reaction forms an intermediate, N,N'-bis[2,3-di(2-chloroacetoxy)propyl]-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide. wikidata.orgfishersci.ca An older method involved acetylation with acetic anhydride. fishersci.cafishersci.no
Step 2: Hydrolysis The product from Step 1 is then subjected to hydrolysis using a base, such as sodium hydroxide (B78521). This step yields N,N'-bis(2,3-dihydroxypropyl)-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide. wikidata.orgfishersci.ca
Step 3: Alkylation/Hydroxyethylation The intermediate from Step 2 is reacted with an alkylating agent capable of producing a hydroxyethylated product, often in the presence of a base and water. An example of such an alkylating agent mentioned in older patents is 2-bromoethyl acetate (B1210297). wikipedia.orgciteab.com This reaction leads to the formation of N,N'-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)(2-chloroacetamido)]-2,4,6-triiodoisophthalamide. wikidata.org
Step 4: Final Hydrolysis/Cyclization The final step involves reacting the product from Step 3 in water and acetate ions to produce crude Ioversol. wikidata.orgfishersci.ca Alternatively, the hydrolysis of a key intermediate, often referred to as "Compound A" (5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide), with sulfuric acid can also yield Ioversol. wikipedia.orgciteab.com
A summary of typical reaction conditions for the classical synthesis of Ioversol is presented in Table 1.
Table 1: Representative Conditions for Classical Ioversol Synthesis Steps
| Step No. | Reaction Type | Reactants | Solvent(s) | Catalyst/Base | Temperature (°C) | Notes |
| 1 | Acylation | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, Chloroacetyl chloride | N,N-dimethylacetamide (DMAC) | 4-Dimethylaminopyridine (B28879) (DMAP) (optional) | ~50 | Forms N,N'-bis[2,3-di(2-chloroacetoxy)propyl]-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide. wikidata.orgfishersci.cafishersci.no |
| 2 | Hydrolysis | Acylated product from Step 1 | Aqueous solution | Sodium hydroxide (NaOH) | Not specified (typically mild conditions) | Forms N,N'-bis(2,3-dihydroxypropyl)-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide. wikidata.orgfishersci.ca |
| 3 | Alkylation | Hydrolyzed product from Step 2, Alkylating agent (e.g., 2-bromoethyl acetate) | Water | Base (e.g., Sodium hydroxide) | Not specified | Forms N,N'-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)(2-chloroacetamido)]-2,4,6-triiodoisophthalamide. wikidata.orgwikipedia.orgciteab.com |
| 4 | Final Hydrolysis/Cyclization | Product from Step 3 | Water, Acetate ions | Not specified | Not specified | Produces crude Ioversol. wikidata.orgfishersci.ca |
Regioselectivity: A significant regioselectivity challenge in Ioversol synthesis, particularly in older methods involving acetoxyacetyl chloride and 2-bromoethyl acetate, is the formation of an undesired O-alkyl isomer. This impurity, often referred to as the acetoxyethyl isomer or "Compound A" (5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide), results from O-alkylation rather than the desired N-alkylation or subsequent transformations. wikipedia.orgciteab.com The level of this O-alkyl isomer can vary significantly depending on the solvent used, ranging from approximately 1-5% in dimethyl sulfoxide (B87167) to 8-30% in other polar aprotic solvents like dimethylformamide, acetonitrile, or trichloroethane. wikipedia.orgciteab.com
To mitigate this issue, improved synthetic methods incorporate a "selective hydrolysis" reaction. This process specifically targets and hydrolyzes the O-alkyl isomer, converting it into an impurity (N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide, or "Compound C") that is considerably easier and less expensive to remove during subsequent purification steps. wikipedia.orgciteab.com This selective hydrolysis is typically achieved by stirring the intermediate solution containing water at an elevated temperature, often within the range of 50 to 90 °C. wikipedia.orgciteab.com
Advanced Synthetic Strategies and Methodologies for Ioversol Derivatization
Modern chemical synthesis continually seeks to improve efficiency, reduce waste, and enhance the safety of chemical processes. For complex molecules like Ioversol, this translates into the exploration of novel catalytic systems and innovative manufacturing techniques.
Catalysis plays a crucial role in enhancing the efficiency and selectivity of various steps in Ioversol synthesis.
Nucleophilic Catalysis for Acylation : In the acylation step, where 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide reacts with chloroacetyl chloride, 4-dimethylaminopyridine (DMAP) can be employed as a nucleophilic catalyst. fishersci.no DMAP is known to activate acylating agents, facilitating the reaction and potentially improving yields or reaction rates. wikipedia.orgfishersci.ca
Acid Catalysis in Iodination : While Ioversol itself is tri-iodinated, the iodination step typically occurs earlier in the synthesis of the core isophthalic acid derivative. An improved iodination process for an intermediate molecule used in Ioversol production involves the inclusion of phosphoric acid in the initial water charge. This approach has been shown to be unexpectedly beneficial in shifting the color of the mother liquor from red to yellow and in increasing the yields of the iodinated intermediate, thereby enhancing purity and efficiency. wikipedia.org This highlights the use of specific acid catalysts to control side reactions and improve product quality during the crucial iodination of the aromatic ring.
General Catalytic Trends : More broadly, the synthesis of iodinated aromatic compounds, including those related to contrast agents, has seen advancements in catalytic methods. These include various electrophilic iodination techniques using elemental iodine in the presence of oxidants or metal catalysts (e.g., palladium, gold, copper) to achieve regioselective introduction of iodine atoms. fishersci.cafishersci.fiwikipedia.orgwikipedia.orgamericanelements.comresearchgate.net While these general methods are not explicitly detailed for Ioversol's core iodination in the provided context, they represent the broader catalytic landscape for such derivatives.
Flow chemistry, also known as continuous flow or continuous processing, represents a paradigm shift from traditional batch manufacturing, offering significant advantages for the production of pharmaceuticals and fine chemicals. wikipedia.orgwikidata.orgscribd.com
Principles of Flow Chemistry: In a continuous flow system, reactants are pumped at precise flow rates into a mixing device and then through a temperature-controlled reactor, typically a tube or microreactor. wikipedia.orgwikidata.org The reaction proceeds as the mixture flows, and the product stream is collected at the outlet. wikipedia.org Key features and benefits include:
Enhanced Reaction Control : Precise control over reaction time (residence time), temperature, and stoichiometry is achieved by adjusting flow rates and reactor dimensions. wikidata.orgscribd.com
Improved Heat and Mass Transfer : Flow reactors have a significantly higher surface area-to-volume ratio compared to batch reactors, leading to superior heat dissipation and mass transfer. This is particularly advantageous for highly exothermic reactions, enhancing safety and enabling conditions that might be unsafe in batch mode. wikipedia.orgwikidata.orgfishersci.co.uk
Reduced Impurities and Higher Purity : Better control and efficient mixing often lead to improved product selectivity, higher yields, and reduced impurity profiles. wikipedia.orgscribd.com
Scalability : Flow reactions are inherently scalable; increased production is achieved by running the system for longer durations or by numbering-up (using multiple identical reactors in parallel), rather than re-optimizing for larger batch sizes. wikidata.orgfishersci.co.uk
Application in Ioversol Production: While specific detailed examples of full-scale Ioversol production via continuous flow are not extensively detailed in the provided search results, the concept of a "one pot multistep processes" for Ioversol intermediate synthesis has been explored. fishersci.co.uk This aligns directly with the advantages of flow chemistry, where multiple reaction steps are integrated into a continuous system without intermediate isolation. For instance, a patent describes a method where the alkylated intermediate reaction solution directly undergoes hydrolysis with sodium acetate without separation, simplifying the production process and controlling troublesome impurities. fishersci.co.uk
The adoption of continuous processing for intermediates of non-ionic contrast agents, such as Iohexol (B1672079) (a structural analogue), further indicates the applicability and benefits of this technology for Ioversol production, promising improved robustness, reduced waste, and better handling of unstable chemicals. fishersci.cawikipedia.org
Green Chemistry Principles in Ioversol Synthesis Development
The synthesis of Ioversol has evolved to incorporate principles of green chemistry, aiming to reduce environmental impact and improve process efficiency. Traditional synthetic routes for iodinated contrast agents often involved hazardous solvents and generated significant waste epo.orggoogle.com. Modern approaches prioritize the "Safer Solvents and Auxiliaries" principle by minimizing or eliminating the use of environmentally undesirable solvents such as 1,1,2-trichloroethane (B165190) (TCE), dimethylsulfoxide (DMSO), and amyl acetate epo.orggoogle.comgoogle.comgoogleapis.com.
A notable advancement involves conducting reactions in aqueous media, which significantly enhances safety and environmental friendliness google.comgoogle.comwipo.intwipo.int. For instance, a purification method for Ioversol crude product solution utilizes a macroporous adsorption resin packed column, which is carried out at room temperature, offers high yield and purity, and is described as environment-friendly and pollution-free patsnap.com. Another method for preparing Ioversol hydrolysate emphasizes crystallization in an aqueous solution, achieving high yields (90% or above) and purity (99.5% or above), suitable for industrial production wipo.intwipo.int.
Furthermore, efforts have been made to improve atom economy and reduce waste generation, aligning with the "Waste Prevention" and "Atom Economy" principles of green chemistry oil-gasportal.comsphinxsai.comacs.org. Innovations in the synthetic route have replaced high-cost and less environmentally suitable raw materials, such as acetoxyacetyl chloride (AAC) and bromoethyl acetate (BEA), with more elementary and less expensive alternatives like chloroacetyl chloride (CAC) and specific alkylating agents epo.orggoogle.comgoogle.com. This shift not only reduces production costs but also minimizes the introduction of hazardous components, contributing to a "Less Hazardous Chemical Synthesis" oil-gasportal.comsphinxsai.comsouthmountaincc.edu.
Design and Synthesis of Ioversol Analogues for Mechanistic Probing
The design and synthesis of Ioversol analogues are crucial for probing its mechanism of action and optimizing its physicochemical properties. These studies often involve systematic modifications to the core structure of Ioversol to understand how structural changes influence its behavior without focusing on clinical outcomes.
Structure-Activity Relationship (SAR) Studies of Ioversol Modifications (Non-Clinical Focus)
Structure-Activity Relationship (SAR) studies of Ioversol modifications primarily aim to elucidate the relationship between its chemical structure and its non-clinical properties, such as hydrophilicity, stability, and interaction with various molecular entities. Ioversol is characterized by its high hydrophilicity (log P octanol/water = -2.98), a property crucial for its function as a non-ionic contrast agent, facilitating its distribution within the extracellular fluid space and rapid renal excretion nih.govguerbet.com.
Research in this area involves modifying the tri-iodinated benzene core or its appended hydrophilic chains to observe the impact on these fundamental properties. For example, the development of various iodinated contrast media has historically focused on optimizing the number of iodine atoms and the nature of hydrophilic substituents to achieve desired solubility and osmolality profiles nih.gov. Quantitative Structure-Activity Relationship (QSAR) models are employed to correlate molecular properties with specific responses, aiding in the identification of key mechanisms underpinning interactions, such as adsorption on surfaces polimi.it. These computational approaches allow for the prediction of how structural alterations might affect physicochemical characteristics, guiding the synthesis of new analogues.
While specific detailed data tables on non-clinical SAR studies of Ioversol modifications were not found in the search results, the general principle of designing contrast agents involves balancing iodine content for X-ray attenuation with hydrophilic groups to ensure water solubility and favorable distribution wikipedia.orgnih.govontosight.ai. Modifications to the amide linkages and the dihydroxypropyl chains, for instance, would be investigated to understand their impact on properties like viscosity and osmolality, which are critical for administration and distribution within the body.
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopic labeling is a powerful strategy employed to investigate the mechanistic pathways of compounds like Ioversol, particularly concerning their biodistribution, metabolism, and excretion. By substituting specific atoms in the molecule with their stable or radioactive isotopes, researchers can track the labeled compound or its fragments through biological systems.
For Ioversol, which is known to be largely unmetabolized and primarily excreted unchanged by the kidneys, isotopic labeling can confirm these pathways and provide quantitative data on distribution and elimination nih.govguerbet.com. For instance, 125I-labeled Ioversol has been utilized in studies to investigate its biodistribution and excretion in animal models, demonstrating its rapid clearance and excretion primarily via the kidneys nih.gov.
Beyond biodistribution, isotopic labeling, such as with Carbon-13 (13C), Deuterium (2H), or Nitrogen-15 (15N), can be applied to Ioversol analogues to explore potential metabolic transformations or interactions with specific enzymes or cellular components, even if Ioversol itself shows minimal metabolism mdpi.comnih.govrsc.orgrsc.orgresearchgate.netrsc.orgbiomolther.orgbiorxiv.org. These strategies are invaluable for:
Tracing Metabolic Fates: Although Ioversol is largely excreted unchanged, analogues could be designed with specific sites susceptible to enzymatic cleavage or modification. Labeling these sites would allow researchers to identify and quantify any resulting metabolites.
Understanding Binding Interactions: If an analogue is hypothesized to interact with a particular protein or receptor, isotopic labeling can be used in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to elucidate the binding site and mechanism rsc.orgrsc.org.
Elucidating Reaction Mechanisms: For synthetic steps in the development of Ioversol or its analogues, isotopic labeling can help confirm reaction intermediates and pathways, providing insights into the chemical transformations involved researchgate.net.
The use of 13C-labeled molecules, for example, allows for the tracking of carbon atoms through metabolic pathways, providing detailed information on how a precursor is metabolized and at what rate biorxiv.org. While direct examples of extensive 13C or 2H labeling of Ioversol for complex metabolic mechanistic studies were not found, the general methodology is well-established for understanding the fate of chemical compounds in biological systems.
Advanced Analytical Characterization of Ioversol
Chromatographic Separations for Ioversol and its Related Substances
Chromatographic techniques are fundamental for separating Ioversol from impurities, degradation products, and related substances, enabling their individual quantification and characterization.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantification of Ioversol. A rapid and simple HPLC-Diode Array Detector (DAD) method has been developed and validated for the determination of Ioversol in bulk and pharmaceutical formulations. tbzmed.ac.irresearchgate.netresearchgate.net
Method Parameters and Performance: A typical HPLC method for Ioversol employs a Zodiac phenyl C18 column (250 mm × 4.5 mm, 5 µ particle size) as the stationary phase. The mobile phase consists of water-methanol in a 90:10 (v/v) ratio, with detection performed at 254 nm. tbzmed.ac.irresearchgate.netresearchgate.net Under these conditions, Ioversol exhibits a retention time of approximately 4.11 minutes. tbzmed.ac.irresearchgate.net
Validation Results: The method demonstrates excellent linearity within a range of 254.5-763.5 µg/ml. The Limit of Quantification (LOQ) and Limit of Detection (LOD) are reported as 2.376 µg/ml and 0.729 µg/ml, respectively. tbzmed.ac.irresearchgate.net Accuracy studies show recoveries close to 100% (e.g., 100.23% at 50% spiked level, 101.30% at 100% spiked level, and 99.93% at 150% spiked level), with high precision indicated by a relative standard deviation (RSD) of less than 2% (e.g., 0.715%). tbzmed.ac.irresearchgate.net The method's stability-indicating capability was confirmed through stress degradation studies under various conditions, including acid, base, water, oxidative, and photo degradation, demonstrating its ability to accurately quantify Ioversol even in the presence of degradation products. tbzmed.ac.irresearchgate.net
Table 1: Summary of HPLC Method Parameters and Validation Data for Ioversol
| Parameter | Value | Reference |
| Column | Zodiac phenyl C18 (250 mm × 4.5 mm, 5 µ) | tbzmed.ac.irresearchgate.netresearchgate.net |
| Mobile Phase | Water:Methanol (90:10, v/v) | tbzmed.ac.irresearchgate.netresearchgate.net |
| Detection Wavelength | 254 nm | tbzmed.ac.irresearchgate.netresearchgate.net |
| Retention Time (Ioversol) | 4.11 min | tbzmed.ac.irresearchgate.net |
| Linearity Range | 254.5-763.5 µg/ml | tbzmed.ac.irresearchgate.net |
| Limit of Quantification (LOQ) | 2.376 µg/ml | tbzmed.ac.irresearchgate.net |
| Limit of Detection (LOD) | 0.729 µg/ml | tbzmed.ac.irresearchgate.net |
| Accuracy (Recovery) | ~100% (e.g., 100.49% ± 0.715) | tbzmed.ac.irresearchgate.net |
| Precision (RSD) | < 2.0% (e.g., 0.715%) | tbzmed.ac.irresearchgate.net |
| Stability Indicating | Confirmed via stress degradation studies | tbzmed.ac.irresearchgate.net |
Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile compounds. While Ioversol itself is a highly polar and non-volatile compound, GC could potentially be applied for the detection and quantification of specific volatile byproducts that might arise during its synthesis or degradation. For the analysis of non-volatile or highly polar substances like Ioversol via GC, derivatization into more volatile forms would generally be required. researchgate.nettdx.cat However, specific GC methods for Ioversol or its derivatized forms for purity assessment or byproduct analysis are not commonly reported in the literature, likely due to the compound's inherent properties favoring liquid-phase separations.
Supercritical Fluid Chromatography (SFC) offers advantages in separating compounds across a wide range of polarities, bridging the gap between GC and HPLC. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which allows for faster separations and reduced solvent consumption compared to traditional HPLC. tdx.cat Although SFC applications for Ioversol are less frequently documented than HPLC, its capability to handle diverse polarities suggests its potential for analyzing Ioversol and its related substances, especially those that might be challenging for conventional reversed-phase HPLC. Ioversol has been identified as a compound that SFC systems can retain, with a reported log DpH 7 of -2.1. uni-tuebingen.de The development of SFC methods for Ioversol could offer complementary separation capabilities, particularly for complex impurity profiles.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods provide invaluable information regarding the molecular structure, conformation, and quantitative analysis of Ioversol and its impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation and conformational analysis of complex organic molecules. For non-ionic iodinated contrast media, including those structurally similar to Ioversol (e.g., Iopamidol (B1672082), Iomeprol, Iopromide), NMR spectroscopy, particularly ¹³C-NMR, has been extensively used to characterize molecular structures and investigate conformational equilibria in solution. units.itresearchgate.netresearchgate.net
NMR can provide insights into:
Conformational Analysis : Ioversol, like other contrast media, may exhibit atropisomerism due to hindered rotations around certain bonds, leading to the coexistence of multiple conformers. NMR can probe these conformational equilibria and determine the relative populations of different conformers in solution. researchgate.netresearchgate.net
Structural Elucidation : By analyzing chemical shifts, coupling constants, and signal intensities, NMR can confirm the proposed chemical structure of Ioversol and identify any structural deviations or modifications.
Mass Spectrometry (MS) is an indispensable technique for impurity profiling and the identification of metabolites, offering high sensitivity and specificity. Coupled with chromatographic techniques (e.g., LC-MS, GC-MS), it provides a robust platform for comprehensive analysis. researchgate.net
Impurity Profiling: MS is critical for identifying and characterizing degradation products and process-related impurities in Ioversol. researchgate.net Techniques such as LC-MS and high-resolution mass spectrometry (HRMS) are employed to separate and identify these compounds, providing information on their molecular weight and fragmentation patterns. This is essential for ensuring the quality and consistency of the Ioversol product. HPLC-Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) methods have also been developed for the quantification of Ioversol-related compounds in pharmaceutical formulations. google.com ICP-MS is particularly useful for quantitative drug metabolite profiling of non-metal drugs, as its signal intensity is independent of the molecule's structure, allowing for quantitative analysis even without individual standards for each analyte. researchgate.net
Metabolite Identification (Non-Human Context): While the primary focus of Ioversol is its use as a contrast agent, MS can be applied in non-human contexts (e.g., environmental studies, in vitro degradation pathways, or studies in non-clinical models) for identifying its transformation products or metabolites. For instance, studies have shown the detection of Ioversol using Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) and Triple Quadrupole Mass Spectrometry (TQ-MS). nih.govnii.ac.jp An optimized product-ion transition for Ioversol is m/z 807.9 > 588.8, with a collision energy of 25 eV. nih.govnii.ac.jp Advanced sample preparation techniques, such as online desalination tubes coupled with MS, have significantly enhanced the detection sensitivity for Ioversol, improving signal intensity by approximately 178 times and the signal-to-noise ratio by about 8 times compared to analyses without such tubes. nih.govnii.ac.jpplos.org This capability is invaluable for detecting trace levels of Ioversol or its transformation products in complex matrices.
Mass Spectrometry (MS) Applications in Impurity Profiling and Metabolite Identification (Non-Human Context)
Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique extensively applied for the trace analysis and structural elucidation of complex mixtures, including pharmaceuticals like Ioversol. researchgate.netsepscience.comncsu.edu This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it particularly effective for identifying and quantifying impurities and degradation products. researchgate.netsepscience.comnih.gov
In the context of iodinated contrast media (ICM), LC-MS/MS is the preferred technique for multi-residue determination, capable of analyzing non-volatile, thermo-labile, and highly polar compounds. researchgate.netsepscience.com Ioversol itself is frequently utilized as an internal standard in LC-MS/MS methods for the quantification of other iodinated contrast agents, such as iohexol (B1672079) and iothalamate, in biological matrices like human serum. hmdb.caresearchgate.netpsu.edu This application underscores its well-defined fragmentation behavior and reliable detection characteristics.
The identification of compounds in LC-MS/MS relies on their retention time and characteristic fragmentation patterns. researchgate.netcurtin.edu.auncsu.edu For Ioversol, specific multiple reaction monitoring (MRM) transitions are employed for quantification in electrospray positive ionization mode. For instance, a common transition for Ioversol is observed at an m/z of 807.93589. psu.edu The stringent control of impurities during the synthesis and storage of Ioversol necessitates the use of LC-MS/MS for the structure elucidation of unknown or trace impurities. nih.gov
Table 1: Representative LC-MS/MS Parameters for Ioversol Analysis (Illustrative)
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI+) | psu.edu |
| Precursor Ion (m/z) | 807.93589 | psu.edu |
| Fragmentation Type | Multiple Reaction Monitoring (MRM) | psu.edu |
| Application | Internal standard for Iohexol/Iothalamate | hmdb.caresearchgate.netpsu.edu |
| Analytical Purpose | Trace impurity elucidation | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique that provides highly accurate mass measurements, typically to several decimal places, enabling the determination of exact molecular masses. chromatographyonline.combioanalysis-zone.commeasurlabs.com This precision is vital for confirming the elemental composition of a compound and for distinguishing between compounds that may have the same nominal mass but different exact masses due to varying elemental compositions (isomers with different formulas). chromatographyonline.combioanalysis-zone.com
For Ioversol, with its known molecular formula of C18H24I3N3O9 and a monoisotopic mass of 806.86466 g/mol , HRMS can precisely confirm its molecular identity and detect subtle mass differences that indicate the presence of impurities or degradation products. researchgate.netcurtin.edu.ausepscience.comresearchgate.net LC-HRMS, which couples liquid chromatography with high-resolution mass spectrometry, is particularly effective for screening and elucidating the structures of parent iodinated contrast media and their phototransformation products in complex environmental samples. researchgate.netnih.gov Often, HRMS data is complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation of these identified species. researchgate.netnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are fundamental techniques for analyzing the chemical composition of substances, providing insights into their functional groups and electronic structures. scirp.orgdiva-portal.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by chemical bonds within a molecule, which causes vibrational transitions. scirp.orgdiva-portal.org Each functional group exhibits characteristic vibrational frequencies, allowing for their identification. scirp.orgdiva-portal.org For Ioversol, the IR absorption spectrum is a key identification criterion, exhibiting maxima at specific wavelengths that must match those of a USP Ioversol Reference Standard. uspnf.comuspnf.com This makes IR spectroscopy an indispensable tool for confirming the identity and purity of Ioversol batches in quality control settings. Theoretical studies have also been performed to calculate the vibrational frequencies of Ioversol, which can aid in the interpretation of experimental IR spectra. koreascience.kr
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically related to electronic transitions within molecules. diva-portal.orgbiorxiv.org It is widely used for quantitative analysis and for identifying chromophores (light-absorbing groups). diva-portal.org For Ioversol, a common detection wavelength in high-performance liquid chromatography (HPLC) methods is 254 nm. nih.govdoi.org Furthermore, UV-Vis spectroscopy can be employed to investigate molecular interactions, such as hydrogen bonding and aromatic stacking, which are crucial for understanding the behavior of Ioversol in various solutions and its interactions with other compounds. scirp.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid at atomic resolution. nih.govmdpi.com This technique is invaluable for characterizing the precise molecular structure, conformation, and intermolecular interactions within the solid state of pharmaceutical compounds like Ioversol. bioanalysis-zone.commdpi.comnih.gov
For active pharmaceutical ingredients (APIs), X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), provides critical structural details and insights into polymorphism – the ability of a compound to exist in more than one crystalline form. bioanalysis-zone.comnih.gov While specific crystal structure data for Ioversol is not widely published, the principles of X-ray crystallography are routinely applied to iodinated contrast media to understand their solid-state properties, including their stability and interactions within formulations. researchgate.netacs.org The diffraction patterns obtained are unique to a particular arrangement of atoms, making it a powerful tool for phase identification and purity assessment. nih.govnih.gov
Advanced Hyphenated Techniques for Comprehensive Analysis
Advanced hyphenated techniques combine two or more analytical methods to leverage their synergistic capabilities, providing more comprehensive information than individual techniques alone.
LC-NMR and GC-IR Coupling for Enhanced Characterization
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR integrates liquid chromatography with nuclear magnetic resonance spectroscopy, enabling the separation of complex mixtures and the subsequent structural identification of individual components. measurlabs.comdrugbank.com This technique is particularly advantageous for the characterization of low molecular weight trace analytes and for definitive structural elucidation where traditional mass spectrometry alone might not provide sufficient detail. nih.govkobv.de LC-NMR is highly valuable in drug discovery, natural product analysis, and the identification of drug metabolites and impurities. ncsu.edumeasurlabs.comdrugbank.com
For Ioversol, advanced NMR applications, such as Chemical Exchange Saturation Transfer (CEST) MRI, have demonstrated its utility beyond basic structural identification. Ioversol exhibits a strong CEST signal that is pH-dependent, with a distinct peak at 4.3 ppm corresponding to its two exchangeable amide groups. researchgate.net This property allows Ioversol to be exploited for pH mapping in biological microenvironments, showcasing the depth of information obtainable through advanced NMR techniques. researchgate.net Furthermore, LC-HRMS combined with NMR is employed for the structure elucidation of transformation products of iodinated contrast media, highlighting the complementary nature of these powerful techniques. researchgate.netnih.gov
GC-IR (Gas Chromatography-Infrared Spectroscopy): Gas Chromatography-Infrared (GC-IR) coupling combines the separation power of gas chromatography with the functional group identification capabilities of infrared spectroscopy. enovatia.com While primarily used for volatile and semi-volatile compounds, GC-IR is a valuable tool for chemical identification and isomer differentiation based on the unique infrared absorbance peaks of separated components. enovatia.com Although direct applications for Ioversol (a relatively high molecular weight, non-volatile compound) are less common, this technique is broadly applied in scenarios requiring detailed structural characterization of components in complex mixtures that are amenable to GC separation.
Capillary Electrophoresis (CE) for Ioversol Species Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on differences in their electrophoretic mobility, which is influenced by their charge and size, under the influence of an electric field. psu.edudiva-portal.orgnih.gov CE offers advantages such as short analysis times, high resolution, and minimal sample and solvent consumption. diva-portal.org
Ioversol, like other iodinated contrast agents, is relevant in CE applications. For instance, iodinated contrast agents can interfere with clinical laboratory tests that utilize capillary zone electrophoresis (CZE) with UV detection. This interference occurs because these agents absorb UV light at wavelengths similar to those of peptide bonds in proteins, potentially mimicking the presence of proteins. biochemia-medica.comresearchgate.net This phenomenon underscores the importance of understanding the electrophoretic behavior and UV absorption characteristics of Ioversol. Moreover, Ioversol has been successfully employed as an internal standard in CE-MS methods for the analysis of other compounds, demonstrating its compatibility and predictable behavior within CE systems. uspnf.comresearchgate.net
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Chemical derivatization is a powerful analytical strategy employed to modify the physicochemical properties of an analyte, thereby enhancing its detectability, improving chromatographic separation, or increasing ionization efficiency for mass spectrometry. This approach is particularly valuable for compounds like Ioversol that may lack inherent chromophores, fluorophores, or sufficient volatility for certain analytical techniques.
Chemical Modification for Gas Chromatography Compatibility
Gas Chromatography (GC) typically requires analytes to be volatile and thermally stable. Ioversol, being a highly polar and relatively large molecule (Molar Mass: 807.115 g/mol ) with numerous hydroxyl and amide groups, possesses low volatility and thermal instability, making it unsuitable for direct GC analysis. wikipedia.org Therefore, significant chemical modification, or derivatization, would be a prerequisite to render Ioversol compatible with GC.
The primary goal of derivatization for GC is to convert polar functional groups into non-polar, more volatile, and thermally stable derivatives. Common derivatization reactions for GC include silylation, acylation, and alkylation. Silylation, for instance, replaces active hydrogens (from hydroxyl, carboxyl, amino, or thiol groups) with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. Acylation introduces acyl groups, and alkylation introduces alkyl groups, both reducing polarity and increasing volatility. While specific derivatization protocols for Ioversol for GC analysis are not commonly reported due to its primary use in LC-MS methods, the general principles of GC derivatization would apply if such analysis were pursued.
Theoretical and Computational Investigations of Ioversol
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the molecular structure, electronic distribution, and reactivity of chemical compounds like Ioversol.
DFT calculations have been widely employed to investigate the electronic, structural, and thermodynamic properties of Ioversol. researchgate.net Studies have utilized various basis sets, such as LANL2DZ and DGDZVP, often at the B3LYP level, to analyze Ioversol in both gas and aqueous phases. researchgate.net These calculations can reveal the optimized geometries of Ioversol, ensuring that the predicted structures are at minimal energy. nih.gov
A key aspect of DFT studies involves analyzing Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial indicators of a molecule's reactivity and stability. nih.govpreprints.org For Ioversol, the HOMO orbital is generally distributed across the entire molecule, excluding the iodo derivative with terminal hydroxyl groups, while the LUMO is typically attributed to the triiodophenyl derivatives containing amide groups. nih.govpreprints.org The energy gap between HOMO and LUMO (E_gap) is a significant parameter that provides information about the molecule's stability and reactivity. researchgate.netpreprints.orgresearchgate.net
DFT calculations also enable the determination of other reactivity parameters, such as electronegativity, global hardness, and electrophilicity. researchgate.netnih.govpreprints.orgresearchgate.net For instance, the oxygen of the hydroxyl group in Ioversol has been identified as having the highest negative Mulliken atomic charge, indicating its role as an electron-rich atom. preprints.org
Ab initio methods, which are based on first principles without empirical parameters, can be used to predict spectroscopic properties of molecules. While the provided search results specifically highlight DFT for spectroscopic property prediction, ab initio methods are generally capable of this. For instance, DFT, a quantum chemical method, has been used to calculate and simulate electronic properties such as excitation energies, oscillator strength, and wavelength from UV-Visible spectra, confirming charge transfer within the molecule. researchgate.net Vibrational frequencies, optimized geometry, and intensity of vibrational bands can also be obtained using DFT with specific basis sets like 6-311++G(d,p), which are then compared with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net Furthermore, first-order hyperpolarizability (β) and related non-linear optical properties can be computed using DFT methods. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Solvent Interactions and Dynamics
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including their interactions with solvents and their tendencies for self-assembly or aggregation.
MD simulations are crucial for understanding how Ioversol behaves in different solvent environments, such as aqueous and non-aqueous media. While direct MD simulation results for Ioversol in various media are not explicitly detailed in the provided snippets, the general application of MD simulations for contrast media in aqueous solutions is well-established. For instance, MD simulations have been used to provide information about the hydration shell and aggregation processes of non-ionic iodinated contrast media (NICMs) like Iopamidol (B1672082), Iomeprol, and Iopromide in concentrated aqueous solutions. units.itresearchgate.net These studies highlight the importance of intermolecular interactions in the stability of concentrated solutions of NICMs. units.it The effect of solvent polarity on structural parameters and frontier orbital energies has also been investigated using models like the Polarizable Continuum Model (PCM) in conjunction with DFT calculations. researchgate.net
The self-assembly and aggregation tendencies of contrast media in solution are critical for their physicochemical properties. Non-ionic iodinated contrast media, including Ioversol, are known to self-assemble into soluble nano-structured aggregates in aqueous solutions, contributing to their low viscosity and osmolality. units.itmdpi.com This self-assembly phenomenon, influenced by concentration and temperature, can be probed using MD simulation techniques. units.it The design of amphiphilic statistical iodocopolymers aims to mimic the globular amphiphilicity of small molecule iodinated X-ray contrast media like Ioversol, leading to higher-order assemblies. tue.nlresearchgate.netresearchgate.net While specific details of Ioversol's self-assembly simulations are not extensively covered, the general principle applies to this class of compounds.
Computational Modeling of Ioversol's Interactions with Macromolecules (Non-Clinical Receptors/Enzymes)
Computational modeling, particularly molecular docking and molecular dynamics simulations, is increasingly used to investigate the interactions of small molecules like Ioversol with various macromolecules, including non-clinical receptors and enzymes.
Ioversol has been identified as a potential ligand in computational drug repurposing studies. For example, it showed strong binding affinities to Peptidyl Arginine Deiminase IV (PAD4), an enzyme implicated in rheumatoid arthritis. nih.govpreprints.orgresearchgate.netsciety.org Molecular docking studies, including induced-fit docking (IFD), have shown Ioversol to have a favorable IFD score, indicating robust binding affinity. nih.govpreprints.orgresearchgate.netsciety.org Furthermore, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) binding free energy analysis revealed that Ioversol exhibited a highly favorable net binding free energy, suggesting strong binding stability and affinity with PAD4. nih.govpreprints.org
Ioversol has also been explored in the context of SARS-CoV-2 main protease (Mpro) inhibition, demonstrating stronger binding affinity in virtual screening studies compared to some reference inhibitors. wu.ac.th In another study, Ioversol was identified as a potential tryptase inhibitor through machine learning and molecular docking studies, showing high predicted pIC50 values. acs.org Computational modeling has also suggested Ioversol as a potential treatment for tamoxifen-resistant breast cancer patients by influencing the immune microenvironment and cancer development through inflammatory pathways. medsci.org
Data Tables
Table 1: Ioversol's Binding Affinities to PAD4 (Computational Analysis)
| Compound | Induced-Fit Docking (IFD) Score (kcal/mol) | MM-GBSA Net Binding Free Energy (kcal/mol) |
| Ioversol | -11.617 nih.govpreprints.orgresearchgate.netsciety.org | -53.53 nih.govpreprints.org |
| Pemetrexed | -10.599 nih.govpreprints.orgresearchgate.netsciety.org | -28.46 nih.govpreprints.org |
| Leucovorin | -10.521 nih.govpreprints.orgresearchgate.netsciety.org | -43.71 nih.govpreprints.org |
| Chlordiazepoxide | -9.988 nih.govpreprints.orgresearchgate.netsciety.org | -30.96 nih.govpreprints.org |
Docking Studies with Model Proteins or Enzymes
Molecular docking studies are crucial for predicting the binding affinity and interaction modes of a ligand with a target protein. Ioversol has been computationally investigated for its potential as an inhibitor of Peptidyl Arginine Deiminase IV (PAD4), an enzyme implicated in rheumatoid arthritis (RA) chembase.cnmacsenlab.comcdutcm.edu.cn.
In a study employing Maestro Schrödinger as a computational tool, both rigid and induced-fit docking (IFD) methodologies were utilized to evaluate the binding of Ioversol to the PAD4 enzyme (PDB ID: 4X8G) chembase.cnmacsenlab.comcdutcm.edu.cn. Ioversol demonstrated superior docking scores and more favorable amino acid interactions compared to other compounds tested, such as Pemetrexed, Leucovorin, and Chlordiazepoxide chembase.cnmacsenlab.com. Specifically, Ioversol achieved an induced-fit docking (IFD) score of -11.617, signifying a robust binding affinity chembase.cnmacsenlab.comcdutcm.edu.cn. The interactions critical for Ioversol's stability and specificity within the PAD4 binding pocket involved the formation of several hydrogen bonds with key residues, including HID471, ASP473, GLU474, GLU580, ALA581, GLY641, and a conserved water molecule chembase.cnmacsenlab.com.
Table 1: Induced-Fit Docking (IFD) Scores of Ioversol and Comparative Compounds with PAD4
| Compound | IFD Score (kcal/mol) chembase.cnmacsenlab.comcdutcm.edu.cn |
| Ioversol | -11.617 |
| Pemetrexed | -10.599 |
| Leucovorin | -10.521 |
| Chlordiazepoxide | -9.988 |
Free Energy Perturbation and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations
Free energy perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations are advanced computational techniques used to estimate the binding free energy between a ligand and a receptor, providing a more detailed understanding of the thermodynamic favorability of binding fishersci.semetabolomicsworkbench.orgnih.govnih.gov. These methods are typically based on molecular dynamics simulations and are considered intermediate in accuracy and computational effort between empirical scoring and strict alchemical perturbation methods.
For Ioversol, MM-GBSA calculations were performed to further quantify its binding affinity to PAD4 chembase.cnmacsenlab.com. The results indicated that Ioversol possessed the most favorable net binding free energy among the tested compounds, with a value of -53.53 kcal/mol chembase.cnmacsenlab.com. This strong negative binding free energy highlights Ioversol's significant binding stability and affinity for PAD4, surpassing that of Leucovorin (-43.71 kcal/mol), Chlordiazepoxide (-30.96 kcal/mol), and Pemetrexed (-28.46 kcal/mol) chembase.cnmacsenlab.com.
Table 2: MM-GBSA Net Binding Energies of Ioversol and Comparative Compounds with PAD4
| Compound | Net Binding Free Energy (kcal/mol) chembase.cnmacsenlab.com |
| Ioversol | -53.53 |
| Leucovorin | -43.71 |
| Chlordiazepoxide | -30.96 |
| Pemetrexed | -28.46 |
Predictive Modeling for Chemical Stability and Degradation Pathways
Predictive modeling plays a vital role in understanding and forecasting the chemical stability and degradation pathways of pharmaceutical compounds. For Ioversol, theoretical studies have delved into its intrinsic properties and interactions with various environments.
Density Functional Theory (DFT) calculations have been employed to determine the electronic, structural, and thermodynamic properties of Ioversol in both gas and water phases. Furthermore, these studies have explored the effect of Carbon Nanotubes (CNTs) and Silicon-doped CNTs on Ioversol's properties, shedding light on potential adsorption mechanisms.
Ioversol, like other iodinated contrast media (ICMs), exhibits high chemical stability and biological inertness, largely attributed to its triiodobenzene ring structure. This inherent stability makes it challenging to remove completely through conventional water treatment processes. General degradation pathways for ICMs, which can be inferred to apply to Ioversol, include deiodination, dehydration, decarboxylation, dehydrogenation, hydroxyl addition, hydroxyl substitution, oxidation of alcohol groups, and cleavage of amide bonds. Predictive stability studies, in a broader context, often utilize the Arrhenius equation, artificial intelligence (AI), machine learning (ML), and advanced kinetic modeling to forecast degradation rates and identify degradation products. DFT calculations, by estimating Bond Dissociation Energies (BDEs), can reliably predict the propensity for certain degradation mechanisms, such as autoxidation.
Cheminformatics and QSAR Studies for Structural Exploration
Cheminformatics is a multidisciplinary field that integrates information science with chemistry, encompassing areas such as computational chemistry and quantitative structure-activity relationship (QSAR) studies. QSAR models establish mathematical relationships between the molecular structure of compounds and their biological activities or properties. These models leverage physicochemical properties and molecular descriptors as predictor variables to understand how structural variations influence activity.
In the context of structural exploration for compounds like Ioversol, cheminformatics and QSAR studies offer significant advantages. They enable the prioritization of promising compounds, provide insights into the structural features that govern biological activity, and guide the rational design of new molecules with desired properties. For instance, QSAR modeling has been applied to correlate molecular properties with the adsorption energy of iodinated contrast media, including Ioversol, on graphene surfaces. This demonstrates how QSAR can be directly utilized to understand and predict the behavior of Ioversol in specific environmental or material interaction contexts, thereby facilitating structural exploration aimed at optimizing such interactions. The systematic application of cheminformatics principles, including data curation and descriptor calculation, is fundamental to building robust QSAR models for predicting and exploring the structural landscape related to a compound's activity and properties.
Mechanistic Studies of Ioversol S Interactions in Non Human Biological Systems
In Vitro Studies on Cellular and Subcellular Interactions (Non-Human Cells)
In vitro studies using various non-human cell lines have shed light on the direct effects of Ioversol on cellular viability, proliferation, gene expression, and interactions with intracellular components.
Similarly, in the rat kidney epithelial cell line NRK-52E, exposure to Ioversol at 100 mg iodine/ml significantly increased lactate (B86563) dehydrogenase (LDH) release and decreased 3-(4,5-dimethyldiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) conversion. These findings indicate a reduction in cell viability and metabolic activity fda.gov. Furthermore, Ioversol significantly increased apoptosis and caspase-3 protein expression in NRK-52E cells fda.gov.
Studies involving cultured bovine aorta endothelial cells (ECs) and smooth muscle cells (SMCs) revealed differential effects of contrast agents. While ionic agents like iothalamate more severely affected ECs, nonionic agents such as Ioversol had a more pronounced impact on SMCs plos.org. In a broader context of endothelial cells, Ioversol concentrations ranging from 2.5 to 50 mgI/ml led to a 50% decrease in cell viability. At concentrations between 12.5 and 50.0 mgI/ml, a notable increase in the percentage of total apoptotic cells, including both early and late apoptosis, was observed researchgate.net.
Table 1: Ioversol's Effects on Non-Human Cell Viability and Apoptosis
| Cell Line (Origin) | Ioversol Concentration | Effect on Cell Viability / Metabolic Activity | Effect on Apoptosis / Caspase-3 | Source |
| LLC-PK1 (Porcine renal) | 49.25 mM, 98.5 mM | 32 ± 2% viability | Not specified | plos.orgmedchemexpress.com |
| NRK-52E (Rat renal epithelial) | 100 mgI/ml | Decreased MTT conversion, Increased LDH release | Increased apoptosis, increased caspase-3 expression | fda.gov |
| Endothelial Cells (General) | 2.5-50 mgI/ml | 50% decrease in viability | Increased total apoptotic cells (12.5-50 mgI/ml) | researchgate.net |
Cell Proliferation: While direct measurements of proliferation rates are less frequently detailed in the provided context, Ioversol has been evaluated for its genotoxic potential. In various in vitro systems, including the microbial reverse mutation assay, mammalian forward mutation assay, and mammalian chromosomal aberration assay using Chinese hamster ovary cells, Ioversol was not considered mutagenic plos.org. This suggests that Ioversol does not directly induce genetic mutations that could disrupt cell proliferation. The observed decrease in MTT reduction, an indicator of metabolic activity, in NRK-52E cells could indirectly affect proliferation, as metabolic health is crucial for cell division fda.govbiocompare.com.
Gene Expression: Ioversol has been shown to influence key signaling pathways related to cell survival and apoptosis. It inhibits the cyclic AMP-stimulated phosphorylation of Akt, a serine/threonine kinase vital for cell survival and differentiation. This inhibition subsequently leads to a decrease in the phosphorylation of cyclic AMP response element binding protein (CREB) medchemexpress.com. The reduction in phosphorylated CREB may contribute to the observed decrease in Bcl-2 expression following Ioversol exposure, as phosphorylated CREB is known to up-regulate Bcl-2 expression medchemexpress.com. Furthermore, Ioversol induces mitochondrial membrane depolarization and alters the mRNA expression of Bcl-2 family proteins, such as Bcl-2 and Bax medchemexpress.com. In HK-2 cells (human kidney cells, but indicative of cellular mechanisms), Ioversol treatment led to increased expression of cleaved caspase-3, a reduction in Bcl-2 expression, and an inverse relationship with Bax expression researchgate.net. Ioversol-induced DNA fragmentation is also dependent on the activation of caspase-3 and caspase-9 medchemexpress.com.
Information specifically detailing the precise intracellular localization and transport mechanisms of Ioversol within non-mammalian or non-human mammalian cellular systems is limited in the available literature. While Ioversol is known not to cross the blood-brain barrier in animals such as rats and dogs, indicating a barrier to organ-level transport, the mechanisms of its intracellular movement are less elucidated plos.orgmedchemexpress.com. A qualitative assessment of vacuolation in cultured NRK-52E cells (rat kidney epithelial cells) has been used as a measure of intracellular uptake of iodinated contrast media, including Ioversol biocompare.com. This observation suggests that Ioversol does enter these cells, but the specific transporters, endocytic pathways, or subcellular compartments (e.g., lysosomes, endoplasmic reticulum) involved in its intracellular trafficking within non-human systems are not extensively described.
Ioversol is characterized as a highly hydrophilic, non-ionic compound containing a tri-iodinated benzene (B151609) ring uw.edu. Its interactions with cellular components contribute to its biological effects. Studies have shown that Ioversol causes mitochondrial membrane depolarization medchemexpress.com. Furthermore, treatment with Ioversol leads to a significant increase in intracellular calcium ([Ca2+]i) and intracellular Reactive Oxygen Species (ROS) in NRK-52E cells fda.gov. The generation of excessive ROS can result in damage to cell membranes, proteins, and nucleic acids nih.gov. While Ioversol does not cause significant endothelial damage in animal studies medchemexpress.com, iodinated contrast media, in general, are known to interact with cell membranes, potentially activating intracellular signaling pathways that lead to the release of inflammatory mediators fda.gov.
Biochemical Investigations of Ioversol's Molecular Targets
Beyond cellular interactions, biochemical studies aim to identify specific molecular targets of Ioversol, particularly focusing on enzyme activities and receptor binding.
Ioversol has been investigated for its effects on various enzymes. In in vitro studies, Ioversol demonstrated effects similar to iopamidol (B1672082) on rabbit erythrocyte morphology, lysozyme (B549824) inhibition, and coagulation time plos.org. This indicates a direct inhibitory effect on lysozyme, a non-human enzyme.
Table 2: Ioversol's Effects on Non-Human Enzyme Activity
| Enzyme Target (Origin) | Ioversol Effect | Observation / Concentration | Source |
| Lysozyme (Rabbit) | Inhibition | Similar to iopamidol | plos.org |
| Diamine Oxidase (DAO) (Purified Porcine Kidney) | No significant inhibition | 0.1–10 mM | |
| Histamine (B1213489) N-methyltransferase (HMT) (Recombinant Human) | No significant inhibition | 0.1–10 mM |
While Ioversol inhibits cyclic AMP-stimulated phosphorylation of Akt, a serine/threonine kinase, this effect was observed in a cellular context (human HK-2 cells) medchemexpress.com. Ioversol has also shown a reduced propensity to stimulate the release of endothelin from cultured cells compared to iothalamate, with observed effects in anesthetized rats fda.gov. However, a study specifically investigating the influence of iodinated contrast media, including Ioversol, on the activities of histamine inactivating enzymes, diamine oxidase (DAO) from purified porcine kidney and recombinant human histamine N-methyltransferase (HMT), found no significant inhibition of these enzymes at physiologically relevant concentrations in vitro.
Modulation of Signal Transduction Pathways in Model Organisms
Studies investigating Ioversol's interactions at the cellular and molecular levels in model organisms have revealed its capacity to modulate several signal transduction pathways. In vitro experiments using renal tubular LLC-PK1 cells (of porcine origin) demonstrated that Ioversol, at concentrations of 49.25 and 98.5 mM, exhibited cytotoxic effects, albeit less pronounced than those observed with ionic contrast agents. This suggests a direct cellular interaction that can influence cell viability nih.gov. Further research with NRK-52E cells indicated that Ioversol significantly increased lactate dehydrogenase release and decreased 3-(4,5-dimethyldiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) conversion, pointing to compromised cellular metabolic activity and membrane integrity medchemexpress.com.
Moreover, Ioversol has been shown to induce apoptosis in NRK-52E cells, evidenced by a significant increase in caspase-3 protein expression and a rise in intracellular calcium ([Ca2+]i) and reactive oxygen species (ROS) levels medchemexpress.com. Similar apoptotic effects were observed in LLC-PK1 cells, where Ioversol reduced cell viability and induced apoptosis in a manner dependent on caspase-9 and caspase-3 activities. This was further linked to a reduction in Bcl-2 mRNA and protein content and an enhancement in Bax mRNA and protein expression, indicating an impact on the intrinsic apoptotic pathway nih.gov.
In the context of neuroinflammation, Ioversol has been found to induce proinflammatory activation and oxidative stress in primary cultured microglia from rats. This modulation involves changes in the expression of key inflammatory markers such as inducible nitric oxide synthase (iNOS), Arginase 1 (Arg1), phosphorylated IκBα (p-IKB-S36), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) researchgate.net. Additionally, studies in rats have shown that Ioversol can dynamically affect the permeability of the blood-brain barrier (BBB) and alter the expression of tight junction (TJ) proteins, specifically Zonula Occludens-1 (ZO-1) and occludin researchgate.netnih.gov. This suggests an influence on pathways governing cell-cell adhesion and barrier integrity.
Preclinical Pharmacodynamic Studies in Animal Models (Non-Clinical Efficacy/Safety)
Preclinical pharmacodynamic studies in various animal models have provided insights into Ioversol's behavior within a living system, focusing on its distribution, elimination, and physiological effects without detailing adverse event profiles. Ioversol is established as a diagnostic radiopaque medium in animal studies, effectively enhancing radiographic efficiency fda.govguerbet.com.
Animal studies, including those in rats and dogs, indicate that Ioversol does not significantly cross the blood-brain barrier medchemexpress.comfda.govguerbet.com. Investigations into its effects on renal hemodynamics in isolated perfused rat kidney models demonstrated that Ioversol produced endothelin-mediated effects nih.gov. Hemodynamic studies in dogs and rats following intracarotid injection of Ioversol revealed slight but transient changes in heart rate, respiratory rate, and mean arterial pressures in rats, with no reported arrhythmias or respiratory arrests nih.govguerbet.com. Furthermore, Ioversol has been observed to induce less renal vasoconstriction and largely mitigate the development of radiocontrast nephropathy when compared to iothalamate in rat models medchemexpress.com.
Biodistribution and Excretion Patterns in Animal Models
Ioversol's biodistribution is characterized by its rapid and extensive distribution within the extracellular fluid space. This has been consistently observed across various animal models nih.govdrugbank.comrichtlijnendatabase.nlguerbet.com. Studies using 125I-labeled Ioversol in rats and dogs have shown that the compound is rapidly excreted from the body, primarily via the kidneys nih.govnih.govdrugbank.comguerbet.come-lactancia.org.
In conscious beagle dogs, intravenous administration of Ioversol resulted in a biexponential blood clearance pattern. The average distribution half-lives ranged from 2.5 to 3.5 minutes, while the elimination half-lives were between 51 and 54 minutes nih.govnih.gov. The volumes of distribution in these canine models averaged 25% to 27% of body weight, which is consistent with distribution primarily within the extracellular fluid compartment nih.govnih.gov. In humans, the volume of distribution has been reported as 0.26 L/kg body weight, further supporting its extracellular distribution drugbank.com.
The excretion profile of Ioversol is predominantly renal. In dogs, the recovery of Ioversol in urine and feces averaged 86% to 88% of the administered dose, with the vast majority recovered in urine (all but a few percent) nih.gov. In human subjects, more than 95% of the administered dose is excreted within the first 24 hours, with urine concentration peaking within the first two hours post-administration drugbank.com. Fecal elimination of Ioversol is considered negligible across species drugbank.comguerbet.com. Notably, no significant organ retention was observed in dogs at 48 hours post-injection nih.gov.
Table 1: Key Biodistribution and Excretion Parameters of Ioversol in Dogs
| Parameter | Value (Dogs) | Source |
| Distribution Half-life | 2.5 - 3.5 minutes | nih.govnih.gov |
| Elimination Half-life | 51 - 54 minutes | nih.govnih.gov |
| Volume of Distribution | 25-27% of body weight | nih.govnih.gov |
| Renal Excretion (24h) | >80% (of 86-88% total) | nih.gov |
| Fecal Excretion | Negligible | nih.gov |
| Organ Retention (48h) | Not evident | nih.gov |
Metabolic Fate and Biotransformation Pathways in Animal Models (Non-Safety Focus)
Investigations into the metabolic fate of Ioversol in animal models consistently indicate that the compound undergoes minimal to no significant metabolism, deiodination, or biotransformation within the body drugbank.comguerbet.com. Chromatographic assays performed in dogs further supported this, suggesting that Ioversol is excreted primarily in its unchanged form nih.gov. This characteristic contributes to its predictable pharmacokinetic profile and efficient elimination.
Elucidation of Contrast Enhancement Mechanisms at the Molecular Level
Ioversol functions as a radiographic contrast agent due to its inherent ability to attenuate X-rays, a property directly linked to its molecular composition. Chemically, Ioversol is a tri-iodinated benzene derivative, meaning its structure incorporates three iodine atoms attached to a central benzene ring drugbank.compatsnap.comrxlist.comnih.gov.
The mechanism of contrast enhancement relies on the high atomic number of iodine (Z=53). Iodine's high atomic number makes it exceptionally effective at absorbing X-rays compared to the surrounding biological tissues drugbank.compatsnap.comradiopaedia.org. When Ioversol is introduced into the bloodstream or body cavities, its iodine atoms absorb X-rays more efficiently, creating a distinct contrast on the resulting radiographic images patsnap.com. This differential absorption is primarily driven by the photoelectric effect, which is maximized when the incident X-ray energy is close to the K-edge binding energy of the absorbing atom. For iodine, the K-edge is approximately 33.2 keV, which aligns well with the average energy of X-rays used in diagnostic radiography, thereby optimizing its contrast-enhancing capabilities radiopaedia.org.
Furthermore, Ioversol's nonionic nature is a critical aspect of its molecular mechanism. Unlike ionic contrast agents that dissociate into charged particles in solution, Ioversol remains undissociated. This characteristic results in a lower osmolality compared to ionic agents, which contributes to a reduced incidence of side effects during administration patsnap.com. The degree of density enhancement observed in imaging is directly proportional to the iodine content within the administered dose of Ioversol fda.govdrugbank.com.
Beyond its primary X-ray attenuation mechanism, Ioversol has also been explored for its potential in Chemical Exchange Saturation Transfer (CEST) magnetic resonance imaging (MRI). Ioversol molecules possess two exchangeable amide proton groups that can undergo proton transfer, leading to a CEST effect. This effect, which generates a CEST peak at 4.3 ppm, can be influenced by factors such as pH and the strength of the B1 radio-frequency field, offering an additional molecular mechanism for imaging applications, particularly in research settings acs.org.
Investigation of Ioversol Degradation Pathways and Stability from a Chemical Perspective
Photolytic Degradation Studies and Identification of Photoproducts
Photostability testing is a crucial component of drug stability assessment, designed to evaluate how light exposure affects the quality of a drug substance or product. researchgate.net The process involves exposing the drug to light under standardized conditions, as outlined in guidelines such as those from the International Council for Harmonisation (ICH). medcraveonline.com Typically, this involves exposure to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours per square meter of UVA radiation. researchgate.net
While specific photoproducts for Ioversol are not detailed in the available literature, the degradation process for iodinated contrast media can be initiated by the absorption of light, potentially leading to the cleavage of the carbon-iodine bond or modifications to the molecule's side chains. nih.govcsbsju.edu The degradation pathways are often elucidated by subjecting the compound to UV irradiation at various wavelengths (e.g., 254 nm) and analyzing the resulting mixture using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent drug from any photoproducts. nih.govresearchgate.net The identification of these products would then typically be performed using mass spectrometry (MS). nih.gov The rate of photodegradation is dependent on factors such as the chemical structure and the wavelength of UV exposure. researchgate.net
| Light Source | Minimum Exposure Level |
|---|---|
| Overall Illumination | Not less than 1.2 million lux-hours |
| Near Ultraviolet Energy | Not less than 200 watt-hours/square meter |
Thermal Degradation Kinetics and Mechanism Elucidation
Thermal degradation studies are critical for determining the intrinsic stability of a drug substance and for defining appropriate manufacturing and storage temperatures. nih.gov Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate thermal behavior. mdpi.comuh.edu TGA measures the mass loss of a sample as a function of temperature, revealing decomposition temperatures, while DSC detects heat flow changes associated with phase transitions or decomposition. uh.edulpnu.ua
The kinetics of thermal degradation, which describe the rate and mechanism of decomposition, are analyzed using data from non-isothermal TGA experiments conducted at multiple heating rates. mdpi.commdpi.com Advanced isoconversional methods, such as the Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS) models, are applied to the TGA data to calculate kinetic parameters like the activation energy (Ea) without assuming a specific reaction model. mdpi.comresearchgate.net The activation energy represents the minimum energy required for the degradation reaction to occur and is a key indicator of thermal stability; a higher activation energy suggests greater stability. uh.edu Variations in activation energy with the extent of conversion can indicate complex, multi-step degradation mechanisms. uh.edu While specific kinetic parameters for Ioversol are not available in the cited literature, these methods provide the established framework for such an investigation.
| Method | Principle | Key Parameter Determined |
|---|---|---|
| Flynn–Wall–Ozawa (FWO) | Isoconversional method analyzing TGA data from multiple heating rates. mdpi.com | Activation Energy (Ea) |
| Kissinger–Akahira–Sunose (KAS) | Isoconversional method analyzing TGA data from multiple heating rates. mdpi.com | Activation Energy (Ea) |
| Friedman (FR) | Differential isoconversional method based on the Arrhenius equation. mdpi.com | Activation Energy (Ea) |
Oxidative and Hydrolytic Stability of Ioversol under Various Chemical Conditions
Forced degradation studies under hydrolytic (acidic and basic) and oxidative conditions are performed to understand how Ioversol behaves in the presence of water and oxidizing agents. nih.gov These studies help identify the degradation products that could form in various environments. medcraveonline.com For iodinated contrast media, potential degradation pathways include amide hydrolysis, deiodination, and oxidation of side chains. researchgate.net
In a specific stability-indicating study, Ioversol was subjected to various stress conditions. The compound showed notable degradation under acidic, basic, and oxidative stress, while it remained relatively stable under thermal and photolytic conditions. The results from this forced degradation study are summarized below. researchgate.net
| Stress Condition | Treatment Details | % Degradation |
|---|---|---|
| Acid Hydrolysis | 1N HCl, heated at 80°C for 24h | 10.4 |
| Base Hydrolysis | 1N NaOH, heated at 80°C for 24h | 11.8 |
| Oxidation | 30% H₂O₂, heated at 80°C for 24h | 12.5 |
| Thermal | Heated at 105°C for 24h | No degradation |
| Photolytic | Exposed to sunlight for 24h | No degradation |
Impurity Formation and Control Strategies in Ioversol Synthesis and Storage
Impurities in a drug substance can arise from the manufacturing process or from degradation during storage. synzeal.com In the synthesis of Ioversol, a key intermediate, referred to as "Compound A" (5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide), can be formed. google.com An undesired impurity, the O-alkyl isomer of Compound A, is known to form during the synthesis. google.comgoogleapis.com This isomer and its byproducts are considered difficult to remove during the final purification stages. google.com
To control the formation of these impurities, an improved synthesis method involving a "selective hydrolysis" step was developed. google.com This process selectively hydrolyzes the unwanted O-alkyl isomer, converting it into compounds that are more easily removed during purification. google.comgoogleapis.com Another known impurity is "Compound C" (N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide), which is also removed during the purification process. googleapis.com Control strategies for ensuring the purity of the final product include extensive purification using methods such as crystallization, high-efficiency reverse osmosis, and liquid chromatography. nih.govgoogleapis.com
| Impurity Name/Descriptor | Origin | Control Strategy |
|---|---|---|
| O-alkyl isomer of Compound A | Byproduct of O-alkylation reaction during synthesis. google.com | Selective hydrolysis prior to final purification. google.comgoogleapis.com |
| N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide ("Compound C") | Hydrolysis byproduct from a synthesis intermediate. googleapis.com | Removal during crude Ioversol purification. googleapis.com |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from impurities, degradation products, or excipients. chromatographyonline.com For Ioversol, a simple and rapid stability-indicating High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) has been developed and validated. researchgate.net
The method uses a reversed-phase column and an isocratic mobile phase, allowing for the separation and quantification of Ioversol. researchgate.net The specificity of the method was confirmed through forced degradation studies, which demonstrated that the degradation products did not interfere with the peak of the intact Ioversol, confirming its stability-indicating capability. researchgate.net The method was validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Column | Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µm) |
| Mobile Phase | Water:Methanol (90:10 v/v) |
| Detection Wavelength | 254 nm |
| Retention Time of Ioversol | 4.11 min |
| Parameter | Result |
|---|---|
| Linearity Range | 254.5 - 763.5 µg/mL |
| Limit of Detection (LOD) | 0.729 µg/mL |
| Limit of Quantitation (LOQ) | 2.376 µg/mL |
| Accuracy (% Recovery) | ~100% |
| Precision (% RSD) | < 2.0% |
Table of Compounds
| Compound Name | Role/Context |
|---|---|
| Ioversol | Active Pharmaceutical Ingredient |
| 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide ("Compound A") | Synthesis Intermediate |
| O-alkyl isomer of Compound A | Synthesis Impurity |
| N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide ("Compound C") | Synthesis Impurity |
| Hydrochloric Acid (HCl) | Reagent for Acid Hydrolysis |
| Sodium Hydroxide (B78521) (NaOH) | Reagent for Base Hydrolysis |
| Hydrogen Peroxide (H₂O₂) | Reagent for Oxidation |
| Methanol | HPLC Mobile Phase Component |
| Water | HPLC Mobile Phase Component |
Future Directions and Emerging Research Avenues for Ioversol in Chemical and Biological Sciences
Novel Applications of Ioversol and its Analogues as Chemical Probes
The exploration of Ioversol as a chemical probe represents a significant area of future research. Studies have demonstrated its potential as an exogenous contrast agent for Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI). medchemexpress.comresearchgate.net This application is particularly promising due to the pH-dependent nature of Ioversol's CEST effect. medchemexpress.comresearchgate.netresearchgate.net This property allows for its potential use as a pH-sensing probe in biological microenvironments, which is highly relevant for detecting and characterizing acidic conditions often associated with pathological states such as tumor tissues. medchemexpress.comresearchgate.net
Furthermore, research is investigating the integration of Ioversol with other nanomaterials, such as iron oxide (Fe₃O₄) nanoparticles, to create multimodal imaging probes. medchemexpress.comresearchgate.net These hybrid systems aim to combine the strengths of different imaging modalities, with studies focusing on understanding the interaction mechanisms between Ioversol and these nanoparticles to optimize their performance as advanced chemical probes. This approach signifies a move towards more versatile and informative diagnostic tools.
Integration of Ioversol Research with Systems Biology Approaches
While Ioversol's primary role is in diagnostic imaging, its interaction with biological systems is increasingly being investigated through systems biology approaches. Proteomic analysis has been employed to study the effects of Ioversol administration, for instance, in pediatric patients who developed contrast-induced nephropathy. nih.gov Such studies aim to identify proteomic differences, providing insights into the molecular responses of the body to the compound.
Moreover, Ioversol has been identified as a "core differential metabolite" in metabolomic analyses of biological specimens, such as abdominal aortic aneurysm (AAA) tissues. guerbet.com This highlights its relevance in comprehensive metabolic profiling studies, where its presence or changes in its metabolic pathways can contribute to understanding disease mechanisms. The quantitative imaging data obtained using Ioversol can also be integrated with metabolomics to profile tumor metabolic dependencies, which can subsequently inform the design of precise therapeutic strategies. hres.ca Investigations into Ioversol's impact on cellular viability, DNA fragmentation, and the modulation of key signaling pathways, including Akt and CREB phosphorylation, further underscore its relevance in systems-level biological research. These studies contribute to a deeper understanding of the compound's molecular and cellular interactions beyond its imaging function.
Advancements in Microfluidic and Lab-on-a-Chip Platforms for Ioversol Analysis
Microfluidic and lab-on-a-chip technologies offer miniaturized platforms for conducting complex chemical and biochemical analyses with enhanced speed, sensitivity, and reduced sample volumes. Research is exploring the application of these platforms for the analysis and detection of Ioversol and its related compounds. This includes the development of chip-based systems, potentially integrated with smartphone technology, for simultaneous analysis of pharmaceutical compounds. The use of Ioversol in the context of lab-on-a-chip research, alongside other agents like fluorescein (B123965) and gadobutrol, suggests a growing interest in developing highly efficient and rapid analytical tools for contrast media and their derivatives. Such advancements could lead to improved quality control, pharmacokinetic studies, and the development of point-of-care diagnostic devices that leverage Ioversol's properties.
Development of Advanced Materials Incorporating Ioversol Derivatives
The chemical structure of Ioversol, particularly its tri-iodinated benzene (B151609) core and hydrophilic side chains, makes it an attractive building block for advanced materials. To overcome limitations of traditional iodine-based contrast agents, such as short circulation times and lack of tissue specificity, researchers are incorporating iodine into engineered nanostructures. guerbet.com This includes the development of iodinated polymeric nanoparticles and the encapsulation of iodine within liposomes. guerbet.com
A notable area of research involves the design of amphiphilic statistical iodocopolymers that mimic the globular amphiphilicity of small molecule iodinated contrast agents like Ioversol. These copolymers can undergo self-assembly into nanoparticles, offering enhanced concentrations and improved properties for imaging applications. Furthermore, Ioversol serves as a benchmark in studies evaluating the CT imaging capabilities of novel nanomaterials, such as cerium oxide (CeO₂) nanoparticles, indicating its role in guiding the development of next-generation contrast-enhancing materials. The strategic incorporation of Ioversol derivatives into polymeric micelles, through covalent linkage to amphiphilic tails or co-assembly with other polymers, represents a promising avenue for creating new macromolecular contrast media with tailored properties.
Cross-Disciplinary Research with Nanotechnology and Supramolecular Chemistry
Cross-disciplinary research involving Ioversol, nanotechnology, and supramolecular chemistry is opening new frontiers. In nanotechnology, Ioversol is being investigated in conjunction with various nanomaterials to enhance diagnostic imaging capabilities. This includes studies on its use with iron oxide nanoparticles for dual-contrast enhancement in MRI, demonstrating the potential for synergistic effects in multimodal imaging. medchemexpress.comresearchgate.net The integration of Ioversol into nanoplatforms for enhanced tumor imaging further highlights its role in nanomedicine.
In the realm of supramolecular chemistry, which focuses on non-covalent interactions and molecular recognition, the complex structure of Ioversol could lend itself to host-guest chemistry and self-assembly processes. While direct studies explicitly detailing Ioversol as a host or guest in supramolecular complexes are emerging, the principles of supramolecular polymerization are being applied to design novel molecular assemblies with unique functions, including those mimicking the properties of existing contrast agents. researchgate.net The amphiphilic nature of Ioversol and its derivatives makes them suitable candidates for self-assembly into ordered nanostructures, which can have implications for advanced material design and targeted delivery systems. This interdisciplinary approach aims to leverage the precise control offered by supramolecular interactions to develop highly sophisticated and responsive systems for various chemical and biological applications.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Ivisol’s biochemical mechanisms?
- Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure the question. For example:
- Population: Specific cell lines or model organisms exposed to this compound.
- Intervention: Dosage ranges or molecular pathways under study.
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable endpoints (e.g., enzyme inhibition, gene expression).
- Timeframe: Duration of exposure or observation.
This ensures specificity and aligns with hypothesis-driven research .
Q. What methodologies are appropriate for preliminary data collection on this compound’s physicochemical properties?
- Methodological Answer : Combine primary experiments (e.g., HPLC for purity analysis, NMR for structural elucidation) with secondary data synthesis from peer-reviewed repositories (e.g., PubChem, ChEMBL). Validate findings using triplicate assays to establish baseline reproducibility. Surveys of existing literature should prioritize studies with rigorous experimental protocols and transparent raw data sharing .
Q. How should researchers design reproducible experiments for this compound synthesis?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines :
- Document synthesis steps in detail, including reaction conditions (temperature, solvent ratios, catalysts).
- Characterize new compounds with ≥95% purity via spectral data (e.g., IR, MS) and cross-reference with known analogs.
- Provide raw data in supplementary materials to enable replication. For known compounds, cite prior synthesis protocols to avoid redundancy .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacological data across studies be systematically resolved?
- Methodological Answer : Apply triangulation :
- Compare results from independent methodologies (e.g., in vitro vs. in vivo assays, computational docking vs. wet-lab binding studies).
- Conduct sensitivity analyses to identify variables causing discrepancies (e.g., pH sensitivity, solvent interactions).
- Use meta-analysis to aggregate data from high-quality studies, weighting results by sample size and methodological rigor .
Q. What strategies integrate multi-omics data (genomics, proteomics) into this compound’s mechanism-of-action studies?
- Methodological Answer :
- Use aggregation search tools to collate omics datasets from platforms like GEO or PRIDE.
- Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify overlapping biological processes affected by this compound.
- Validate hypotheses with knockout models or CRISPR-Cas9 editing to test causal relationships between this compound and target pathways .
Q. What ethical protocols are critical for human subject research involving this compound-derived therapeutics?
- Methodological Answer :
- Obtain IRB approval with explicit inclusion/exclusion criteria (e.g., comorbidities, demographic factors).
- Ensure anonymization of participant data via coded identifiers and restricted access.
- Predefine stopping rules for adverse events, aligned with Helsinki Declaration principles. Document informed consent processes meticulously .
Q. How can longitudinal studies optimize this compound’s stability and bioavailability assessments?
- Methodological Answer :
- Use accelerated stability testing (e.g., varying temperature/humidity) to model degradation kinetics.
- Employ compartmental pharmacokinetic models to predict bioavailability across tissues.
- Validate with LC-MS/MS time-series data to track metabolite formation and half-life .
Data Presentation and Validation
- Comparative Analysis Tables : Include tables contrasting this compound’s efficacy across assays (e.g., IC50 values in enzymatic vs. cell-based assays) with confidence intervals .
- Spectral Data Reproducibility : Provide raw spectral files in supplementary materials, annotated with acquisition parameters .
- Ethical Compliance Checklists : Use templates from institutional review boards to document participant protections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
